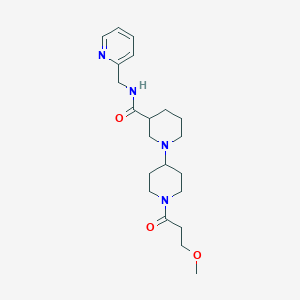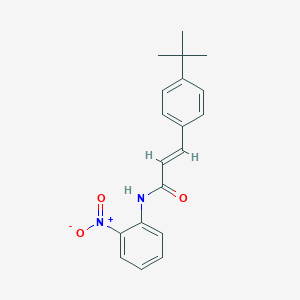
1-methyl-4-(4-phenylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(4-phenylcyclohexyl)piperazine (known as MeOPP) is a chemical compound that belongs to the family of piperazines. It has been widely studied for its potential use in the field of neuroscience research. MeOPP is known to have a similar structure to several psychoactive substances, including phencyclidine (PCP) and ketamine. This similarity has led researchers to investigate its potential as a tool for studying the mechanisms of action of these substances.
Mécanisme D'action
MeOPP is known to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a key component of the glutamatergic system and is involved in a range of physiological processes, including learning and memory. By blocking the activity of this receptor, MeOPP is able to produce effects that are similar to those of 1-methyl-4-(4-phenylcyclohexyl)piperazine and ketamine.
Biochemical and Physiological Effects:
MeOPP has been shown to produce a range of biochemical and physiological effects. These include alterations in glutamate release, changes in synaptic plasticity, and alterations in the activity of various signaling pathways. These effects are thought to be responsible for the psychoactive properties of MeOPP, as well as its potential as a tool for studying the mechanisms of action of this compound and ketamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MeOPP is its ability to produce effects that are similar to those of 1-methyl-4-(4-phenylcyclohexyl)piperazine and ketamine. This makes it a valuable tool for studying the mechanisms of action of these substances. Additionally, MeOPP is relatively easy to synthesize and can be produced using standard laboratory equipment. However, there are also some limitations to the use of MeOPP in laboratory experiments. For example, its effects are relatively short-lived, which can make it difficult to study long-term changes in the glutamatergic system.
Orientations Futures
There are several potential future directions for research on MeOPP. One area of interest is the development of new compounds that are similar to MeOPP but have improved pharmacological properties. Another area of interest is the use of MeOPP in the development of new treatments for neurological disorders, such as depression and schizophrenia. Finally, researchers may continue to use MeOPP as a tool for studying the mechanisms of action of 1-methyl-4-(4-phenylcyclohexyl)piperazine and ketamine, with the goal of developing new treatments for these conditions.
Méthodes De Synthèse
MeOPP can be synthesized by reacting 1-methylpiperazine with 4-phenylcyclohexanone in the presence of a reducing agent. The resulting compound can be purified using chromatography techniques. The synthesis of MeOPP is relatively straightforward and can be conducted using standard laboratory equipment.
Applications De Recherche Scientifique
MeOPP has been used extensively in scientific research as a tool for studying the mechanisms of action of 1-methyl-4-(4-phenylcyclohexyl)piperazine and ketamine. These substances are known to have a significant impact on the glutamatergic system, which is involved in a range of physiological processes, including learning and memory. By studying the effects of MeOPP on this system, researchers hope to gain a better understanding of the mechanisms of action of these substances.
Propriétés
IUPAC Name |
1-methyl-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-18-11-13-19(14-12-18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZXULLYRHVPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5340548.png)
![1'-(cyclopropylcarbonyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5340559.png)

![4-ethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5340580.png)
![2-[(5-amino-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B5340586.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5340595.png)

![methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5340639.png)
![2-{2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]ethoxy}ethanol](/img/structure/B5340641.png)
![7-acetyl-3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340649.png)
![5-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340656.png)
![methyl 4,5-dimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5340664.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5340668.png)